molecular formula C20H17F5N2O2 B12419405 ErSO-DFP

ErSO-DFP

Cat. No.: B12419405
M. Wt: 412.4 g/mol
InChI Key: IVIIASPFEXRZGM-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ErSO-DFP involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of organic solvents and catalysts. Industrial production methods for this compound are typically carried out in specialized facilities with stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

ErSO-DFP undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ErSO-DFP has a wide range of scientific research applications, including:

Mechanism of Action

ErSO-DFP exerts its effects by activating the anticipatory unfolded protein response, leading to the selective death of estrogen receptor alpha-positive cancer cells. This mechanism involves the hyperactivation of the unfolded protein response pathway, which induces cellular stress and apoptosis in cancer cells. The molecular targets and pathways involved include the estrogen receptor alpha and various components of the unfolded protein response .

Comparison with Similar Compounds

ErSO-DFP is compared with other similar compounds, such as ErSO, which also activates the anticipatory unfolded protein response but with lower selectivity for estrogen receptor alpha-positive cancer cells. This compound has shown enhanced selectivity and efficacy, making it a more promising candidate for cancer treatment. Other similar compounds include various estrogen receptor antagonists and degraders, which target the estrogen receptor alpha but through different mechanisms .

Properties

Molecular Formula

C20H17F5N2O2

Molecular Weight

412.4 g/mol

IUPAC Name

(3R)-3-(4,4-difluoropiperidin-1-yl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29)/t19-/m1/s1

InChI Key

IVIIASPFEXRZGM-LJQANCHMSA-N

Isomeric SMILES

C1CN(CCC1(F)F)[C@@]2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O

Canonical SMILES

C1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.